molecular formula C24H17NO4S B2844364 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid CAS No. 1446859-88-6

5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid

Cat. No.: B2844364
CAS No.: 1446859-88-6
M. Wt: 415.46
InChI Key: FFHCVUCIZYLEFH-UHFFFAOYSA-N
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Description

5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid is a complex organic compound that features a benzothiophene core structure. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of the fluorenylmethoxycarbonyl (Fmoc) group makes it particularly useful in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The benzothiophene core can be introduced through various synthetic routes, including cyclization reactions involving sulfur-containing precursors .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This might involve the use of automated peptide synthesizers and large-scale reactors to handle the reagents and intermediates efficiently .

Chemical Reactions Analysis

Types of Reactions

5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiophene ring can yield sulfoxides or sulfones, while reduction of the Fmoc group can lead to the formation of the free amine .

Scientific Research Applications

5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The compound can be selectively deprotected under mild conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid is unique due to its benzothiophene core, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in specific synthetic applications where the benzothiophene structure is desired .

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO4S/c26-23(27)22-12-14-11-15(9-10-21(14)30-22)25-24(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHCVUCIZYLEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=C(C=C4)SC(=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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